molecular formula C15H17NO B12369261 5-HT/NA Reuptake inhibitor-1

5-HT/NA Reuptake inhibitor-1

Cat. No.: B12369261
M. Wt: 227.30 g/mol
InChI Key: BBLALPDUHCRAKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-HT/NA Reuptake Inhibitor-1 typically involves the use of 1-(2-Phenoxyphenyl)methanamines as key intermediates. The synthetic route includes several steps such as intramolecular cyclization and formation of imines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5-HT/NA Reuptake Inhibitor-1 undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated solvents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-HT/NA Reuptake Inhibitor-1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.

    Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for major depressive disorder and anxiety.

    Duloxetine: Another SNRI with applications in treating depression and neuropathic pain.

Uniqueness: 5-HT/NA Reuptake Inhibitor-1 stands out due to its dual inhibition of both serotonin and norepinephrine reuptake with high selectivity and potency. This dual action provides a broader therapeutic effect compared to compounds that target only one neurotransmitter system .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

N,N-dimethyl-1-(2-phenoxyphenyl)methanamine

InChI

InChI=1S/C15H17NO/c1-16(2)12-13-8-6-7-11-15(13)17-14-9-4-3-5-10-14/h3-11H,12H2,1-2H3

InChI Key

BBLALPDUHCRAKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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